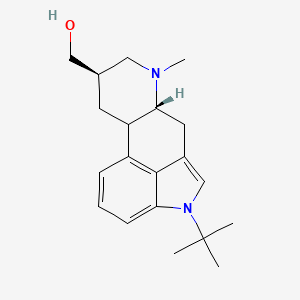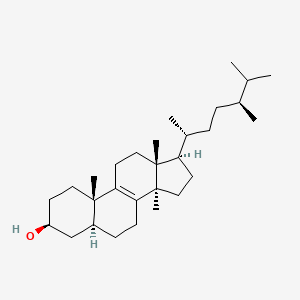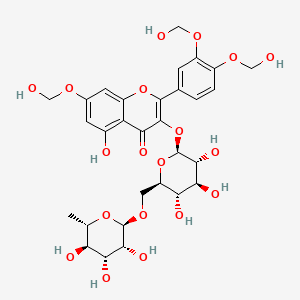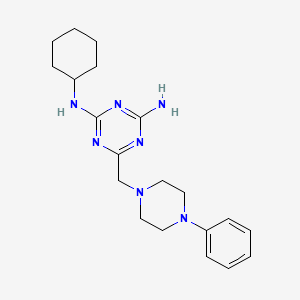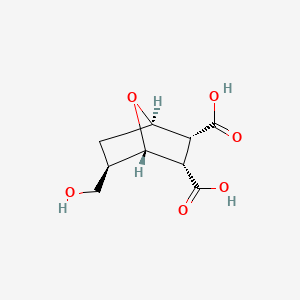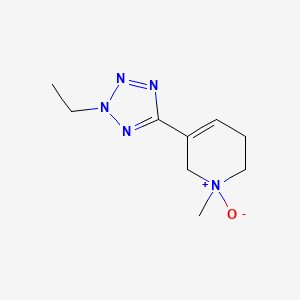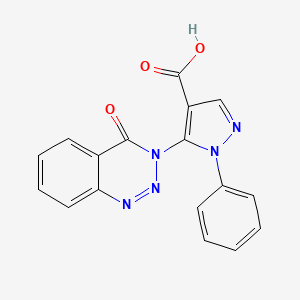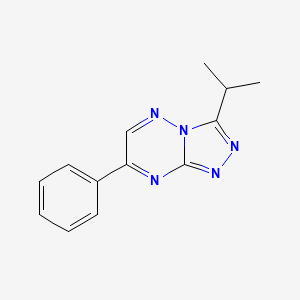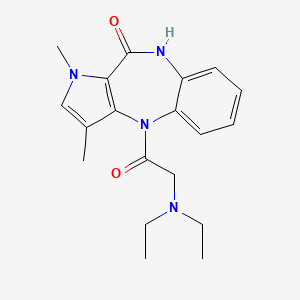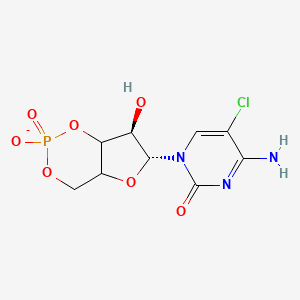
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with fluoro, phenoxy, and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The exact molecular targets and pathways can vary depending on the application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-fluoro-2-methyl-: A simpler compound with a similar fluoro substitution but lacking the phenoxy and propoxy groups.
Phenylacetone: Another benzene derivative with different functional groups, used in different applications.
Uniqueness
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is unique due to its complex structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications.
Propriétés
Numéro CAS |
83492-93-7 |
|---|---|
Formule moléculaire |
C23H23FO2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-fluoro-4-[(2-methyl-2-phenylpropoxy)methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-9-5-3-6-10-19)17-25-16-18-13-14-21(24)22(15-18)26-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3 |
Clé InChI |
ZSGRBTITOPZTOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


